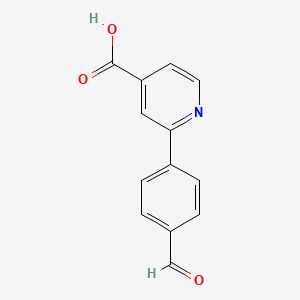
2-(4-Formylphenyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Formylphenyl)isonicotinic acid is a chemical compound with the empirical formula C13H9NO3 and a molecular weight of 227.22 . It is a heterocyclic compound, which is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)c1ccnc(c1)-c2ccc(C=O)cc2 . The InChI key for this compound is JNJBJGZPIGBYIS-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid compound . Its melting point is reported to be between 278-280ºC . The dipole moment for similar compounds has been calculated using DFT/B3LYP level of theory with a 6-311++G (d, p) basis set .科学的研究の応用
Electrochemical Reduction Studies
2-(4-Formylphenyl)isonicotinic acid, as part of the isonicotinic acid family, has been studied for its electrochemical reduction properties. Research by Mathieu, Meunier-Prest, and Laviron (1997) explored the electrochemical reduction of isonicotinic acid in aqueous media, revealing insights into its reduction mechanism, which is significant for understanding its chemical behavior in various applications (Mathieu, Meunier‐Prest, & Laviron, 1997).
Use in Organic Synthesis
The compound has also been used in organic synthesis processes. Zolfigol et al. (2013) demonstrated its use as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, highlighting its versatility and efficiency in facilitating complex chemical reactions (Zolfigol et al., 2013).
Crystal Structure and Antimicrobial Evaluation
Another significant application is in the field of crystallography and antimicrobial studies. Viveka et al. (2013) synthesized and characterized a derivative of isonicotinic acid, providing valuable information on its crystal structure and potential antimicrobial properties (Viveka et al., 2013).
Luminescence Properties in Metal-Organic Frameworks
Isonicotinic acid derivatives have also been explored for their luminescence properties, particularly in the context of metal-organic frameworks. Yuan and Liu (2005) studied a silver(I) dimer with isonicotinic acid, focusing on its synthesis, crystal structure, and fluorescence properties, which could have implications for applications in optical materials and sensors (Yuan & Liu, 2005).
Reductimetric Titrants in Analytical Chemistry
In analytical chemistry, derivatives of isonicotinic acid, such as isonicotinic acid hydrazide, have been investigated as reductimetric titrants. Vulterin and Zýka (1963) studied their application and stability, which is important for quantitative analysis in various chemical processes (Vulterin & Zýka, 1963).
Quantum Structure-Activity Correlations
The molecule has also been part of quantitative structure-activity studies. Seydel et al. (1976) conducted research correlating the structure of 2-substituted isonicotinic acid hydrazides with their biological activity, providing insights into the molecular basis of their effectiveness (Seydel, Schaper, Wempe, & Cordes, 1976).
Binding Studies
Binding properties of isonicotinic acid derivatives have also been a subject of interest. Held and Landi (1980) explored the binding of toxic metabolites by aconiazide, a derivative of isonicotinic acid, providing valuable data on its interaction with other molecules and its potential therapeutic applications (Held & Landi, 1980).
Schiff Base Compounds Synthesis
Research into Schiff base compounds involving isonicotinic acid has been conducted to explore their structures and potential applications. Yang (2007) synthesized and characterized such compounds, contributing to the knowledge of their chemical properties (Yang, 2007).
Safety and Hazards
将来の方向性
While specific future directions for 2-(4-Formylphenyl)isonicotinic acid are not mentioned in the search results, it’s worth noting that isonicotinic acid derivatives have shown promise in the development of anti-inflammatory compounds . This suggests that further development and fine-tuning of these isonicotinates-based scaffolds for the treatment of various aberrations is still a wide-open field of research .
特性
IUPAC Name |
2-(4-formylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)12-7-11(13(16)17)5-6-14-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJBJGZPIGBYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
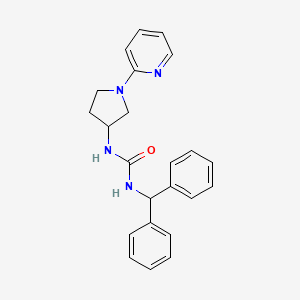
![N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2771480.png)
![N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2771481.png)


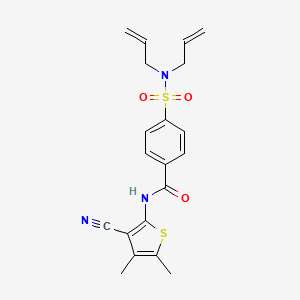
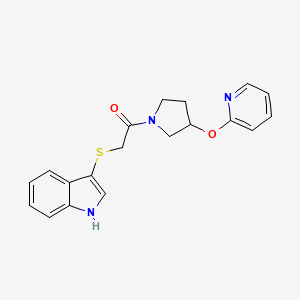
![N-(1-cyano-1-cyclopropylethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2771489.png)

![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-2-methylpropanoate](/img/structure/B2771492.png)
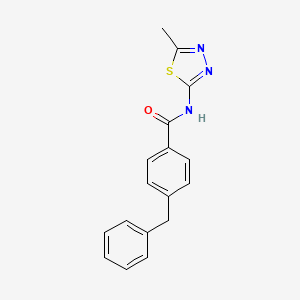
![3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-3-yl)propan-1-ol](/img/structure/B2771494.png)
![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)
![2-[(Pyridin-3-yl)methoxy]pyridine](/img/structure/B2771499.png)
